molecular formula C10H12N4O3 B11869942 1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine

1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine

Cat. No.: B11869942
M. Wt: 236.23 g/mol
InChI Key: QVTGEBBDZXUDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine typically involves several steps:

Chemical Reactions Analysis

1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine undergoes various chemical reactions:

Scientific Research Applications

1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways, leading to its therapeutic effects. For example, it can act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine can be compared with other indazole derivatives:

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

1-ethyl-6-methoxy-5-nitroindazol-3-amine

InChI

InChI=1S/C10H12N4O3/c1-3-13-7-5-9(17-2)8(14(15)16)4-6(7)10(11)12-13/h4-5H,3H2,1-2H3,(H2,11,12)

InChI Key

QVTGEBBDZXUDPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2C(=N1)N)[N+](=O)[O-])OC

Origin of Product

United States

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